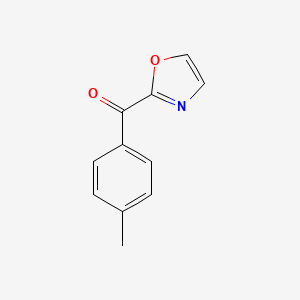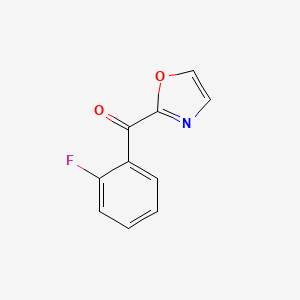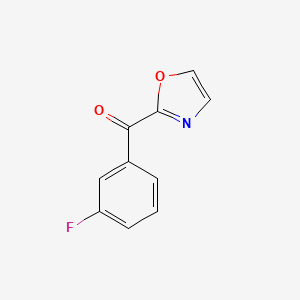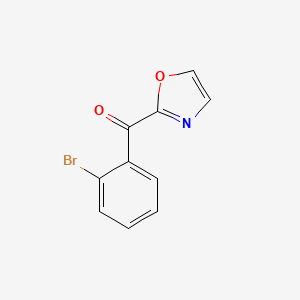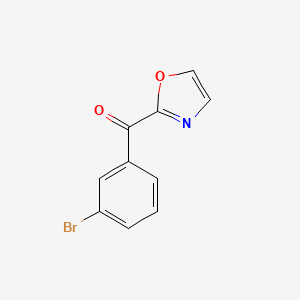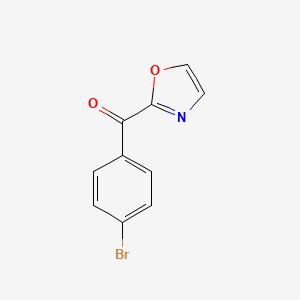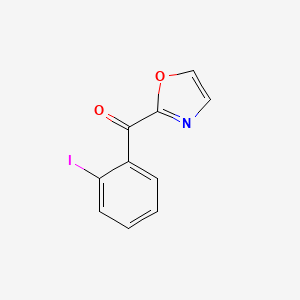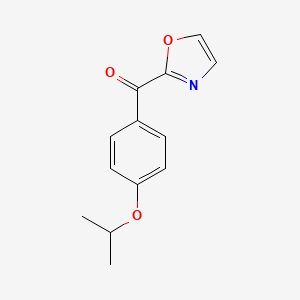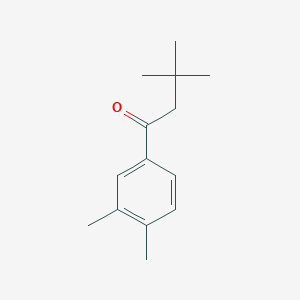
3,3,3',4'-Tetramethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3’,4’-Tetramethylbutyrophenone is a chemical compound with the CAS Number: 898764-56-2. Its molecular formula is C14H20O and it has a molecular weight of 204.31 . The IUPAC name for this compound is 1-(3,4-dimethylphenyl)-3,3-dimethyl-1-butanone .
Molecular Structure Analysis
The InChI code for 3,3,3’,4’-Tetramethylbutyrophenone is 1S/C14H20O/c1-10-6-7-12(8-11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 3,3,3’,4’-Tetramethylbutyrophenone is 300.1±11.0 °C and its predicted density is 0.930±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Characterization in the New Psychoactive Substance Market
3',4'-Methylenedioxy-2,2-dibromobutyrophenone, a related compound to 3,3,3',4'-Tetramethylbutyrophenone, was identified and characterized as a new psychoactive substance in the Internet market. It was analyzed using various high-performance analytical techniques and found to be a precursor in the synthesis of synthetic cathinone derivatives like pentylone and methylenedioxy pyrovalerone (Armenta, Gil, Ventura, & Esteve-Turrillas, 2019).
2. Role in UV-Filter Metabolism
Benzophenone-3 (BP-3), structurally similar to 3,3,3',4'-Tetramethylbutyrophenone, has been studied for its metabolism by liver microsomes in rats and humans. It showed different degrees of estrogenic and anti-androgenic activities, which was important for understanding the endocrine-disrupting activities of similar compounds (Watanabe et al., 2015).
3. Spectroscopic and Computational Study of Chromone Derivatives
Chromone derivatives, which are related to 3,3,3',4'-Tetramethylbutyrophenone, were investigated for their antitumor activity using spectroscopic and computational methods. These studies are crucial for determining the biological activities of such compounds (Mary, Mary, Resmi, & Rad, 2021).
4. Application in Fluorescence Switches
A derivative of tetraphenylethene, structurally related to 3,3,3',4'-Tetramethylbutyrophenone, was developed for reversible fluorescence switching in acidic and basic solutions. This has implications for chemical sensing and environmental monitoring (Wang et al., 2015).
5. Biosynthesis in Microorganisms
Research on the biosynthesis of phlorisovalerophenone, a compound related to 3,3,3',4'-Tetramethylbutyrophenone, in Escherichia coli from glucose demonstrated the potential for microbial production of valuable compounds, expanding the applications of these compounds in biotechnology (Zhou et al., 2016).
6. Antidopaminergic Activity Studies
Studies on 3-(aminomethyl)tetralones, analogues of butyrophenone, showed significant insights into their potential antidopaminergic activity. Such research helps in understanding the neurological effects of compounds related to 3,3,3',4'-Tetramethylbutyrophenone (Cortizo et al., 1991).
7. Development of Polymer Containing Redox-Active Center
Research into the synthesis of a new conjugated organometallic polymer, incorporating a moiety similar to 3,3,3',4'-Tetramethylbutyrophenone, showed potential in materials science for applications that require redox-active centers (Fortin et al., 2009).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-12(8-11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQJKFNFNKKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642394 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3',4'-Tetramethylbutyrophenone | |
CAS RN |
898764-56-2 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)




